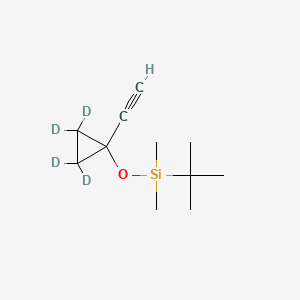

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is a deuterated derivative of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane. This compound is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and a tert-butyldimethylsilyloxy group. The deuterium atoms (d4) are incorporated to enhance the compound’s stability and facilitate its use in various scientific applications, particularly in spectroscopy and analytical chemistry.

准备方法

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 involves several key steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, typically involving the reaction of an alkene with a carbene precursor.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated cyclopropane derivative in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group can be introduced through a silylation reaction, where a hydroxyl group on the cyclopropane ring is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

化学反应分析

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions as the nucleophile.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as imidazole for silylation, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives.

科学研究应用

Organic Synthesis

The compound is frequently employed in organic synthesis due to its ability to act as a versatile building block. Its silyloxy group enhances stability and solubility, allowing for easier manipulation in synthetic pathways. Researchers have utilized this compound in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Isotope Labeling

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is particularly noted for its application in isotope labeling studies. The presence of deuterium (D) allows for tracking and tracing of molecular pathways in metabolic studies. This is essential in pharmacokinetics and drug metabolism research, where understanding the fate of compounds within biological systems is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic signature aids in the accurate identification and quantification of compounds in complex mixtures, making it invaluable for researchers developing new analytical methods or validating existing ones.

Material Science

The compound's properties lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific chemical functionalities. The silyloxy group can enhance adhesion and durability when incorporated into polymer matrices.

Case Study 1: Synthesis of Bioactive Compounds

A recent study highlighted the use of this compound in synthesizing bioactive compounds with potential therapeutic effects. The compound was employed as an intermediate, showcasing its effectiveness in forming complex structures that exhibit biological activity.

Case Study 2: Metabolic Pathway Analysis

In another research project, scientists utilized this compound to trace metabolic pathways of newly developed drugs in vivo. By incorporating the deuterated compound into drug formulations, they were able to monitor the drug's distribution and metabolism within animal models, providing critical data on pharmacodynamics.

作用机制

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the ethynyl group and another organic moiety. In silylation reactions, the base activates the hydroxyl group, allowing it to react with tert-butyldimethylsilyl chloride to form the silyloxy group. The deuterium atoms provide stability and can influence reaction kinetics by altering the rate of hydrogen-deuterium exchange.

相似化合物的比较

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 can be compared with other similar compounds such as:

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane: The non-deuterated version of the compound, which lacks the stability and isotopic labeling advantages of the deuterated derivative.

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene: A compound with a similar silyloxy group but different functional groups, leading to different reactivity and applications.

tert-Butyldimethylsilyl ethers: A broader class of compounds containing the tert-butyldimethylsilyloxy group, used as protecting groups in organic synthesis.

The uniqueness of this compound lies in its combination of a cyclopropane ring, an ethynyl group, and deuterium labeling, making it particularly valuable in spectroscopy and analytical applications.

生物活性

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 (CAS No. 1246817-59-3) is a deuterated compound that serves as a versatile building block in organic synthesis and has potential applications in biological studies. The presence of deuterium enhances its stability and utility in various analytical techniques, particularly spectroscopy. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H16D4OSi

- Molecular Weight : 200.39 g/mol

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol.

The biological activity of this compound is primarily attributed to its chemical structure and reactivity:

- Reactivity : The tert-butyldimethylsilyloxy group can undergo silylation reactions, while the ethynyl group can participate in various coupling reactions, making it a useful intermediate in synthesizing biologically active compounds.

- Deuterium Labeling : The incorporation of deuterium allows for tracing studies in metabolic pathways, enhancing the understanding of enzyme kinetics and mechanisms.

1. Spectroscopy and Analytical Chemistry

The unique isotopic signature of deuterated compounds like this compound makes them valuable as internal standards in mass spectrometry and NMR spectroscopy. This application is crucial for studying molecular dynamics and structural elucidation.

2. Organic Synthesis

This compound is employed as a precursor in synthesizing complex molecules that exhibit biological activity. Its utility in creating g-secretase inhibitors and other pharmacologically relevant structures has been documented.

Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of deuterated substrates in enzyme-catalyzed reactions to understand kinetic isotope effects. The results indicated that the presence of deuterium significantly altered reaction rates, providing insights into the transition states of enzymatic processes involving cyclopropane derivatives.

Study 2: Metabolic Pathway Analysis

Research utilizing this compound as a tracer demonstrated its role in metabolic pathways involving alkynes. The study highlighted how deuterated compounds can help elucidate complex metabolic networks by tracking the fate of labeled substrates through various biochemical pathways.

Comparative Analysis Table

| Property/Activity | This compound | Other Deuterated Compounds |

|---|---|---|

| Molecular Weight | 200.39 g/mol | Varies |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | Varies |

| Use in Spectroscopy | Yes | Yes |

| Role in Organic Synthesis | Precursor for biologically active compounds | Varies |

| Kinetic Isotope Effect Studies | Significant changes observed | Varies |

属性

IUPAC Name |

tert-butyl-dimethyl-(2,2,3,3-tetradeuterio-1-ethynylcyclopropyl)oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAQDCZJSFOGQ-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。